molecular formula C14H21NO B11957834 2-Phenyl-N,N,3-trimethylvaleramide

2-Phenyl-N,N,3-trimethylvaleramide

Cat. No.: B11957834
M. Wt: 219.32 g/mol
InChI Key: NLMQKWIDHNGIQC-UHFFFAOYSA-N
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Description

2-Phenyl-N,N,3-trimethylvaleramide is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol It is a member of the amide family, characterized by the presence of a phenyl group attached to a valeramide backbone

Preparation Methods

The synthesis of 2-Phenyl-N,N,3-trimethylvaleramide typically involves the reaction of 2-phenylpropanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Phenyl-N,N,3-trimethylvaleramide undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenyl-N,N,3-trimethylvaleramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-N,N,3-trimethylvaleramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

2-Phenyl-N,N,3-trimethylvaleramide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N,N,3-trimethyl-2-phenylpentanamide

InChI

InChI=1S/C14H21NO/c1-5-11(2)13(14(16)15(3)4)12-9-7-6-8-10-12/h6-11,13H,5H2,1-4H3

InChI Key

NLMQKWIDHNGIQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)N(C)C

Origin of Product

United States

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